Loperamide hydrochloride
Overview
Description
Loperamide hydrochloride is a synthetic opioid receptor agonist primarily used as an anti-diarrheal agent. It is effective in controlling acute nonspecific diarrhea, chronic diarrhea associated with inflammatory bowel disease, and diarrhea resulting from bowel resection . This compound works by slowing down intestinal motility and affecting water and electrolyte movement through the bowel .
Scientific Research Applications
Loperamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of assay methods.
Biology: Studied for its effects on intestinal motility and water-electrolyte balance.
Medicine: Widely used in the treatment of diarrhea, including chemotherapy-induced diarrhea.
Industry: Utilized in the formulation of oral disintegrating tablets for rapid onset of action.
Mechanism of Action
Target of Action
Loperamide hydrochloride primarily targets the mu-opioid receptors in the myenteric plexus of the large intestine . These receptors play a crucial role in regulating intestinal motility and fluid secretion .
Mode of Action
This compound acts as an agonist at the mu-opioid receptors . By binding to these receptors, it decreases the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall . This action slows down the contractions of the intestines .
Biochemical Pathways
The primary metabolic pathway of this compound involves oxidative N-demethylation, mediated by CYP2C8 and CYP3A4 enzymes . This process forms N-demethyl loperamide, which is pharmacologically inactive . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation .
Pharmacokinetics
This compound is a highly lipophilic synthetic phenylpiperidine opioid . It is extensively metabolized in the liver . The bioavailability of this compound is low (0.3%) due to extensive first-pass metabolism . The elimination half-life of this compound is approximately 9-14 hours , and it is excreted primarily in the feces (30-40%) and to a lesser extent in the urine (1%) .
Result of Action
The action of this compound results in a decrease in intestinal motility and fluid secretion . This leads to an increase in the time for fluids and nutrients to be absorbed back into the body, which makes the stool less watery and decreases the frequency of bowel movements .
Safety and Hazards
Loperamide hydrochloride should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Loperamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the mu-opioid receptors located on the circular and longitudinal intestinal muscles . This binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . Additionally, this compound affects water and electrolyte movement through the bowel, thereby reducing propulsive peristalsis and increasing intestinal transit time .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by inhibiting the excitability of enteric neurons, which suppresses gastrointestinal motility . This compound also affects cell signaling pathways by binding to the mu-opioid receptors and activating G-protein coupled receptor pathways . Furthermore, this compound impacts gene expression and cellular metabolism by modulating the release of neurotransmitters such as acetylcholine and prostaglandins .
Molecular Mechanism
The molecular mechanism of this compound involves its action on the mu-opioid receptors in the gut. By binding to these receptors, this compound inhibits the release of acetylcholine and prostaglandins, which reduces propulsive peristalsis and increases intestinal transit time . This compound also increases the tone of the anal sphincter, thereby reducing incontinence and urgency . The binding interactions with biomolecules and enzyme inhibition play a crucial role in its antidiarrheal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy in controlling diarrhea over extended periods . Higher than recommended dosages can lead to life-threatening cardiac, central nervous system, and respiratory adverse reactions . Long-term effects on cellular function include the potential for cardiac arrhythmias and other serious adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls diarrhea without significant adverse effects . At higher doses, this compound can induce neurotoxic effects, including psychosis-like behaviors in mice . Additionally, high doses can lead to cardiac toxicity and other severe adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative N-demethylation mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The metabolites of this compound are pharmacologically inactive and are excreted via the bile . This metabolic pathway ensures the efficient clearance of the compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through plasma protein binding. Approximately 95% of this compound is bound to plasma proteins . It is also a substrate for P-glycoprotein, which limits its penetration across the blood-brain barrier . This transport mechanism ensures that this compound remains localized in the gut, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the gut wall, where it binds to the mu-opioid receptors . This localization is facilitated by its high lipophilicity and affinity for the receptors in the intestinal muscles . The compound’s activity and function are directed towards reducing gastrointestinal motility and increasing intestinal transit time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Loperamide hydrochloride is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl chloride with 4-hydroxypiperidine to form 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate is then reacted with N,N-dimethyl-2,2-diphenylbutanamide to yield loperamide .
Industrial Production Methods: In industrial settings, this compound is produced using high-pressure liquid chromatography (HPLC) for purification. The process involves potentiometric titration and the use of mobile phases containing potassium phosphate monobasic and acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Loperamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Loperamide can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert loperamide to its corresponding amine.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Loperamide N-oxide.
Reduction: Loperamide amine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Diphenoxylate: Another opioid receptor agonist used to treat diarrhea.
Atropine: Often combined with diphenoxylate to enhance its anti-diarrheal effects.
Imodium (another brand of loperamide): Similar in composition and function to loperamide hydrochloride
Uniqueness: this compound is unique due to its high affinity for peripheral opioid receptors and minimal central nervous system penetration, which reduces the risk of central opioid effects such as euphoria and dependence .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPOBZJRVSMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53179-11-6 (Parent) | |
Record name | Loperamide hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00880006 | |
Record name | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>77 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34552-83-5 | |
Record name | Loperamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loperamide hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenylpiperidine-1-butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPERAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TI35393C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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